molecular formula C14H12ClF3N2 B8426702 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine

Cat. No. B8426702
M. Wt: 300.70 g/mol
InChI Key: XKNCDAOFGHIIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine is a useful research compound. Its molecular formula is C14H12ClF3N2 and its molecular weight is 300.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine

Molecular Formula

C14H12ClF3N2

Molecular Weight

300.70 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-phenylethanamine

InChI

InChI=1S/C14H12ClF3N2/c15-11-6-10(14(16,17)18)8-20-13(11)7-12(19)9-4-2-1-3-5-9/h1-6,8,12H,7,19H2

InChI Key

XKNCDAOFGHIIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=C(C=C(C=N2)C(F)(F)F)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.6 g (0.0187 mol) of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanone are diluted in 50 mL of methanol. 50 g of molecular sieves 3 Å, 14.4 g (0.187 mol) of ammonium acetate and 2.45 g (0.037 mol) of sodium cyanoborohydride are then consequently added. The pH is adjusted to 5-6 with acetic acid (1 mL). After of 4 days of reaction at room temperature, the medium is filtered and 1M aqueous sodium hydroxide is added until pH=12. 150 mL of ethyl acetate are added, after separation, the aqueous phase is extracted twice with 150 mL of ethyl acetate.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.